Cyclopenta-1,3-diene;niobium(5+);tetrachloride

CAS No.: 33114-15-7

Cat. No.: VC8101909

Molecular Formula: C5H5Cl4Nb

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33114-15-7 |

|---|---|

| Molecular Formula | C5H5Cl4Nb |

| Molecular Weight | 299.8 g/mol |

| IUPAC Name | cyclopenta-1,3-diene;niobium(5+);tetrachloride |

| Standard InChI | InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4 |

| Standard InChI Key | KAWQZSRKEBAOSY-UHFFFAOYSA-J |

| SMILES | C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |

| Canonical SMILES | C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |

Introduction

Structural and Molecular Characteristics

Molecular Structure

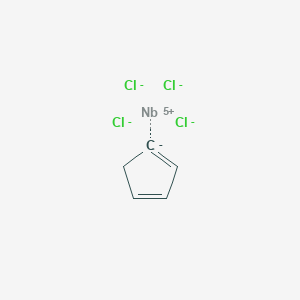

The compound adopts a monocyclopentadienyl geometry, with the niobium atom bonded to a η⁵-cyclopentadienyl ring (C₅H₅⁻) and four chloride ligands in a tetrahedral arrangement . The cyclopentadienyl ligand acts as a π-donor, stabilizing the niobium center through delocalized electron interactions. X-ray crystallographic studies of related niobium complexes reveal bond lengths of Nb–C (C₅H₅) averaging 2.41 Å and Nb–Cl bonds around 2.30–2.35 Å .

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅Cl₄Nb | |

| Molecular Weight | 299.8 g/mol | |

| Melting Point | ~260°C | |

| Reactivity | Moisture-sensitive, hydrolyzes | |

| Coordination Geometry | Tetrahedral |

Synthesis and Preparation Methods

Synthetic Routes

The primary synthesis involves reacting niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆) in an inert atmosphere (e.g., N₂ or Ar):

NbCl₅ + C₅H₆ → C₅H₅Cl₄Nb + HCl.

Reaction Conditions:

-

Solvent: Toluene or dichloromethane.

-

Temperature: 25–50°C.

-

Isolation: Filtration followed by recrystallization.

Industrial-scale production employs similar methods with rigorous control of reaction parameters to optimize yield and purity.

Physical and Chemical Properties

Reactivity and Stability

The compound exhibits high reactivity due to:

-

Chloride Ligand Substitution: Replacement with alkyl, aryl, or organometallic groups (e.g., Grignard reagents) .

-

Oxidation/Reduction: Disproportionation under certain conditions to form Nb(IV) and Nb(VI) species.

-

Moisture Sensitivity: Rapid hydrolysis in aqueous environments, releasing HCl and forming niobium oxides .

Example Reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ligand Substitution | Grignard reagents (RMgX) | Nb(η⁵-C₅H₅)(R)Cl₃ |

| Oxidation | O₂, H₂O₂ | Nb(VI) oxo-chloro complexes |

| Reduction | LiAlH₄, NaBH₄ | Nb(IV) chloro-hydride derivatives |

Applications in Research and Industry

Catalytic Roles

-

Polymerization: Facilitates olefin polymerization and copolymerization due to its Lewis acidity .

-

Hydrogenation: Acts as a precursor for hydrogenation catalysts in organic synthesis.

-

Materials Science: Used in synthesizing high-performance polymers and coatings.

Bioinorganic Chemistry

Serves as a model compound for studying metal-ligand interactions in enzymatic systems. While direct biological activity remains unexplored, its reactivity with nucleophiles suggests potential for modifying biomolecules.

Comparative Analysis with Related Metallocenes

| Compound | Metal | Key Differences |

|---|---|---|

| Cyclopentadienylvanadium(IV) tetrachloride | Vanadium | Lower oxidation state (V⁴⁺ vs. Nb⁵⁺) |

| Cyclopentadienylzirconium(IV) tetrachloride | Zirconium | Greater steric bulk, altered reactivity |

| Cyclopentadienyltitanium(IV) tetrachloride | Titanium | Higher electrophilicity, diverse catalysis |

The niobium center in the target compound offers unique electronic flexibility, enabling distinct redox and ligand-exchange behaviors compared to transition metals like titanium or vanadium .

Research Findings and Future Directions

Structural Insights

X-ray crystallography of related complexes (e.g., [Nb(η⁵-C₅H₅)₂(CH₂Ph)₂]) reveals tetrahedral coordination, with cyclopentadienyl rings acting as electron-donating ligands .

Future Research

-

Catalytic Optimization: Exploring its role in asymmetric catalysis or CO₂ fixation.

-

Biomedical Applications: Investigating interactions with DNA or protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume